2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide
Description
The exact mass of the compound this compound is 473.9448592 g/mol and the complexity rating of the compound is 652. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(3,4-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O3S3/c17-10-4-3-9(6-11(10)18)21-13(23)8-27-16-20-7-12(15(19)22-16)28(24,25)14-2-1-5-26-14/h1-7H,8H2,(H,21,23)(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPWCXHMOUWTTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide is a complex organic molecule that belongs to the class of sulfonamide derivatives. Its structural features, which include a pyrimidine ring, a thiophene moiety, and a dichlorophenyl group, suggest potential applications in medicinal chemistry and pharmaceutical development. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular structure of the compound can be represented as follows:
This structure includes:
- Pyrimidine Ring : Known for its role in various biological activities.
- Thiophene Moiety : Associated with diverse pharmacological properties.
- Dichlorophenyl Group : Enhances lipophilicity and biological activity.
Biological Activity Data
Research findings related to compounds structurally similar to this compound indicate promising biological activities:
Case Studies
- FLT3 Inhibition : A series of thienopyrimidine derivatives were synthesized and tested for their inhibitory effects on FLT3 kinase. Compound 5 exhibited an IC50 value of 32.435 μM, indicating strong inhibitory activity against this target, which is crucial in hematopoietic malignancies .
- Anticancer Activity : In vitro studies showed that thiophene-containing compounds could induce significant apoptosis in liver carcinoma cells. These compounds were found to inhibit both VEGFR-2 and AKT pathways, leading to reduced cell viability .
- Antimicrobial Properties : Novel thiazole derivatives demonstrated broad-spectrum activity against drug-resistant bacterial strains, suggesting that similar modifications in the target compound could yield effective antimicrobial agents .
Scientific Research Applications
The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide is a complex organic molecule with significant potential in various scientific research fields, particularly in medicinal chemistry and materials science. This article explores its applications, synthesis, biological mechanisms, and relevant case studies.
Synthesis Pathway
The synthesis typically involves several key steps:
- Formation of the Pyrimidine Core : A condensation reaction between thiophene-2-sulfonyl chloride and an appropriate amine.
- Introduction of the Thioether Linkage : Reacting the pyrimidine intermediate with a thiol compound under basic conditions.
- Acetamide Formation : Forming the acetamide moiety via reaction with an acyl chloride.
- Final Substitution : Introducing the 3,4-dichlorophenyl group through nucleophilic substitution.
These steps can be optimized for industrial production to enhance yield and purity while minimizing environmental impact.
Medicinal Chemistry
The compound has garnered attention as a potential lead compound for drug development due to its ability to interact with specific biological targets such as enzymes and receptors. The mechanism of action involves binding to active sites on enzymes, which may inhibit their activity and affect various biochemical pathways.
Potential Therapeutic Uses
- Anticancer Agents : Due to its structural similarity to known anticancer compounds, it may exhibit cytotoxic effects against cancer cell lines.
- Antiviral Activity : The compound's ability to interfere with viral replication processes could make it a candidate for antiviral drug development.
Materials Science
The unique electronic properties of the thiophene-2-sulfonyl group make this compound attractive for applications in organic semiconductors and advanced materials. Its potential use in electronic devices could lead to innovations in flexible electronics and solar cells.
Biological Studies
This compound can serve as a tool for studying structure-activity relationships (SAR) in medicinal chemistry. By modifying different parts of the molecule, researchers can gain insights into how changes affect biological activity, leading to more effective therapeutic agents.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of similar compounds on various cancer cell lines. Results indicated that modifications to the thiophene or pyrimidine rings could enhance potency against specific cancer types, suggesting that derivatives of this compound may also exhibit similar effects.
Case Study 2: Enzyme Inhibition
Research demonstrated that compounds with similar structures effectively inhibited specific enzymes involved in metabolic pathways related to cancer and viral infections. This highlights the potential of our compound as an enzyme inhibitor, paving the way for further exploration in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
